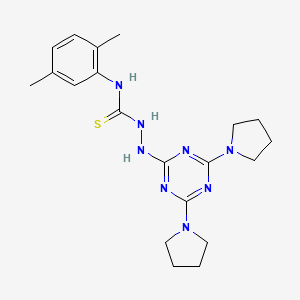

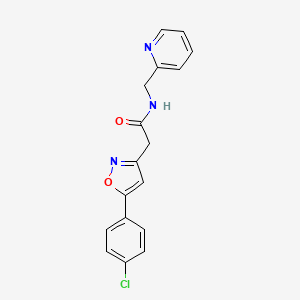

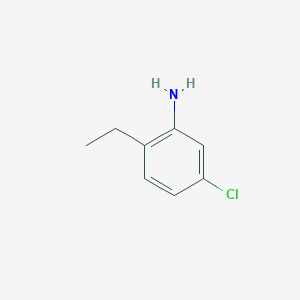

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C20H28N8S and its molecular weight is 412.56. The purity is usually 95%.

BenchChem offers high-quality 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide and its derivatives have demonstrated significant potential in antiviral applications, specifically against yellow fever virus (YFV). Synthesized through a three-step process starting from cyanuric chloride, these compounds exhibit inhibitory activity against YFV at concentrations ≤10 mg/mL, with effective concentration (EC90) values ranging from 0.06 – 2.2 mg/mL. The presence of an alkyl substituent in the ortho-position of the N-aryl fragment is crucial for effective YFV growth inhibition. These findings suggest that these compounds are promising for the treatment of yellow fever, supported by their low levels of cytotoxicity and excellent selectivity index values (Moskalenko et al., 2021).

Structural and Synthetic Insights

The crystal structure of a related compound, 4-Dimethylamino-6-(1-methyl-4-nitro-1H-pyrrol-2-yl)-1,3,5-triazine-2-amine dimethylformamide solvate, reveals its potential for further structural analysis and chemical synthesis. It consists of a molecule that is essentially planar due to π-conjugation, with an extensive network of hydrogen bonds and π–π stacking interactions maintaining the crystal structure. This insight is crucial for understanding the molecular interactions and designing new derivatives with enhanced biological activities (Liping Lu et al., 2004).

Antioxidant and Antimicrobial Activities

Metal complexes of related pyrrolidone thiosemicarbazone compounds with Cu(II), Co(II), and Ni(II) have shown significant antifungal activities against selected fungi. These compounds also exhibit promising antioxidant activities as determined by their interaction with the stable free radical 2,2′′-diphenyl-1-picrylhydrazyl. Molecular orbital calculations provide a detailed description of the orbitals, including spatial characteristics and contributions of individual atoms, highlighting their potential in medicinal chemistry for developing antifungal and antioxidant therapies (Al-Amiery et al., 2012).

Synthetic Utility and Chemical Properties

The synthesis and study of various derivatives of hydrazinecarbothioamide compounds have provided valuable insights into their chemical properties and potential applications. These compounds serve as versatile intermediates for the synthesis of a wide range of heterocyclic compounds with potential biological activities. The ability to undergo various chemical transformations makes them valuable tools in medicinal chemistry for the development of new therapeutic agents (Khan et al., 2010).

Corrosion Inhibition

Triazine derivatives, including those structurally related to 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide, have been explored for their corrosion inhibition properties on mild steel in hydrochloric acid environments. Their effectiveness as corrosion inhibitors highlights the multifaceted applications of these compounds beyond their biological activities, demonstrating their utility in industrial applications as well (Singh et al., 2018).

Eigenschaften

IUPAC Name |

1-(2,5-dimethylphenyl)-3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N8S/c1-14-7-8-15(2)16(13-14)21-20(29)26-25-17-22-18(27-9-3-4-10-27)24-19(23-17)28-11-5-6-12-28/h7-8,13H,3-6,9-12H2,1-2H3,(H2,21,26,29)(H,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVWVOPXJQWSFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2631968.png)

![1-(4-ethoxyphenyl)-N~2~-(3-methylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2631969.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-methylbenzyl)sulfonyl]-1H-indole](/img/structure/B2631970.png)

![N-[(4-Fluorophenyl)methyl]-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide](/img/structure/B2631971.png)